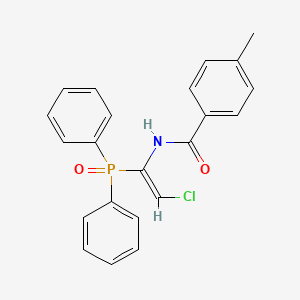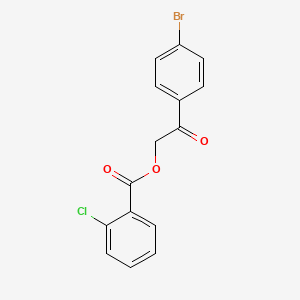
2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C13H10N2O5 It is a derivative of benzene, characterized by the presence of nitro groups and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene typically involves the nitration of 2-methyl-4-(4-nitrophenoxy)benzene. One common method is the reaction of 1-bromo-4-nitrobenzene with p-cresol under specific conditions to yield the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: 2-Methyl-1-amino-4-(4-aminophenoxy)benzene.
Oxidation: 2-Carboxy-1-nitro-4-(4-nitrophenoxy)benzene.
Scientific Research Applications
2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and phenoxy groups.
Medicine: Investigated for its potential use in drug development, particularly for its ability to undergo specific chemical transformations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the phenoxy group.
1-Methyl-4-nitrobenzene: Similar but without the additional nitro group and phenoxy group.
1-Bromo-4-nitrobenzene: Similar but with a bromine atom instead of the methyl group.
Uniqueness
2-Methyl-1-nitro-4-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N2O5 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
2-methyl-1-nitro-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10N2O5/c1-9-8-12(6-7-13(9)15(18)19)20-11-4-2-10(3-5-11)14(16)17/h2-8H,1H3 |
InChI Key |
GKFDTYGSNKCQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Biphenyl-4-yl)-1-oxopropan-2-yl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B15044515.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15044517.png)
![3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B15044520.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15044528.png)
![N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B15044535.png)
![2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole](/img/structure/B15044538.png)
![(5E)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15044546.png)

![3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15044552.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B15044567.png)
![(4-bromophenyl)(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B15044574.png)
![5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15044577.png)

